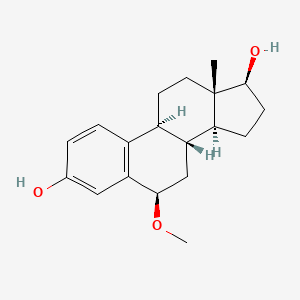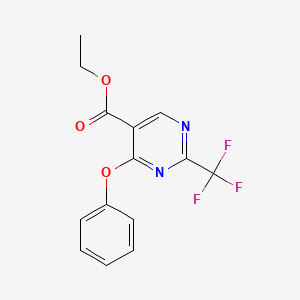
4-Bromo-3,3,4,4-tetrafluorobut-1-ene; 1,1-difluoroethene; 1,1,2,3,3,3-hexafluoroprop-1-ene; 1,1,2,2-tetrafluoroethene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-3,3,4,4-tetrafluorobut-1-ene, 1,1-difluoroethene, 1,1,2,3,3,3-hexafluoroprop-1-ene, and 1,1,2,2-tetrafluoroethene are fluorinated organic compounds. These compounds are characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. They are used in various industrial applications, including the production of polymers, refrigerants, and specialty chemicals.
Méthodes De Préparation
4-Bromo-3,3,4,4-tetrafluorobut-1-ene: This compound can be synthesized through the bromination of 3,3,4,4-tetrafluorobut-1-ene. The reaction typically involves the use of bromine or a brominating agent under controlled conditions to ensure selective bromination at the desired position .
1,1-Difluoroethene: 1,1-Difluoroethene can be prepared by the elimination reaction from a 1,1,1-trihaloethane compound. For example, it can be synthesized by the loss of hydrogen chloride from 1-chloro-1,1-difluoroethane or by the loss of hydrogen fluoride from 1,1,1-trifluoroethane .
1,1,2,3,3,3-Hexafluoroprop-1-ene: The preparation of 1,1,2,3,3,3-hexafluoroprop-1-ene involves the fluorination of propene derivatives. This process typically requires the use of fluorinating agents such as hydrogen fluoride or elemental fluorine under specific reaction conditions to achieve the desired level of fluorination .
1,1,2,2-Tetrafluoroethene: 1,1,2,2-Tetrafluoroethene can be synthesized through the fluorination of ethene derivatives.
Analyse Des Réactions Chimiques
4-Bromo-3,3,4,4-tetrafluorobut-1-ene: This compound undergoes various chemical reactions, including substitution and addition reactions. Common reagents used in these reactions include nucleophiles and electrophiles. Major products formed from these reactions include fluorinated alkenes and brominated derivatives .
1,1-Difluoroethene: 1,1-Difluoroethene is known to undergo polymerization reactions to form polyvinylidene fluoride (PVDF), a highly stable and chemically resistant polymer. It can also participate in addition reactions with various reagents to form fluorinated compounds .
1,1,2,3,3,3-Hexafluoroprop-1-ene: This compound can undergo addition reactions with nucleophiles and electrophiles to form a variety of fluorinated products. It is also known to participate in polymerization reactions to produce fluorinated polymers .
1,1,2,2-Tetrafluoroethene: 1,1,2,2-Tetrafluoroethene is reactive towards nucleophiles and electrophiles, leading to the formation of various fluorinated derivatives. It can also undergo polymerization reactions to produce fluorinated polymers .
Applications De Recherche Scientifique
4-Bromo-3,3,4,4-tetrafluorobut-1-ene: This compound is used in the synthesis of biologically active fluorinated sugars and functional materials such as liquid crystals and light-emitting molecules .
1,1-Difluoroethene: 1,1-Difluoroethene is used in the production of PVDF, which is utilized in various applications, including chemical-resistant coatings, membranes, and electrical insulation .
1,1,2,3,3,3-Hexafluoroprop-1-ene: This compound is used in the synthesis of specialty fluorinated chemicals and polymers. It is also employed in the production of refrigerants and other industrial chemicals .
1,1,2,2-Tetrafluoroethene: 1,1,2,2-Tetrafluoroethene is used in the production of fluorinated polymers and specialty chemicals. It is also utilized in the synthesis of refrigerants and other industrial applications .
Mécanisme D'action
The mechanism of action of these compounds involves their interaction with various molecular targets and pathways. For example, fluorinated alkenes can participate in addition reactions with nucleophiles, leading to the formation of stable fluorinated products. The presence of multiple fluorine atoms enhances the stability and reactivity of these compounds, making them valuable in various chemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds:
- 1,1,1-Trifluoroethane
- 1,1,1-Trichloroethane
- 1,1,2-Trifluoroethene
- 1,1,2-Trichloroethene
Uniqueness: The uniqueness of these compounds lies in their high fluorine content, which imparts exceptional chemical stability and reactivity. This makes them valuable in the synthesis of specialty chemicals, polymers, and industrial applications .
Propriétés
Numéro CAS |
74398-72-4 |
|---|---|
Formule moléculaire |
C11H5BrF16 |
Poids moléculaire |
521.03 g/mol |
Nom IUPAC |
4-bromo-3,3,4,4-tetrafluorobut-1-ene;1,1-difluoroethene;1,1,2,3,3,3-hexafluoroprop-1-ene;1,1,2,2-tetrafluoroethene |
InChI |
InChI=1S/C4H3BrF4.C3F6.C2F4.C2H2F2/c1-2-3(6,7)4(5,8)9;4-1(2(5)6)3(7,8)9;3-1(4)2(5)6;1-2(3)4/h2H,1H2;;;1H2 |
Clé InChI |
FTYGQORLTCNNAB-UHFFFAOYSA-N |
SMILES canonique |
C=CC(C(F)(F)Br)(F)F.C=C(F)F.C(=C(F)F)(C(F)(F)F)F.C(=C(F)F)(F)F |
Numéros CAS associés |
74398-72-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amino]-N-(2-hydroxyethyl)-N,N-dimethyl-, inner salt](/img/structure/B13416097.png)





![4-[(2-fluorophenyl)diazenyl]-3-methyl-2H-1,2-oxazol-5-one](/img/structure/B13416132.png)

![(2S,3R,5R,8R,9S,10R,13R,14R,17S)-2,3,14-trihydroxy-10,13-dimethyl-17-[(2R)-2,3,6-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B13416143.png)




![S-[2-[(2-Hydroxyethyl)thio]ethyl]-L-cysteinyl-L-prolyl-L-phenylalanine](/img/structure/B13416177.png)
